molecular formula C10H10N6O3 B3988906 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide

2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide

Cat. No. B3988906
M. Wt: 262.23 g/mol
InChI Key: KMSXCFBNTIZWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide, commonly known as MNTX, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. MNTX is a tetrazole derivative that has been shown to have analgesic properties, making it a promising candidate for the treatment of pain.

Mechanism of Action

The mechanism of action of MNTX is not fully understood, but it is believed to act as a selective antagonist of the mu-opioid receptor. This receptor is involved in the transmission of pain signals in the brain and spinal cord. By blocking this receptor, MNTX is able to reduce the perception of pain.
Biochemical and Physiological Effects:
MNTX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and glutamate. MNTX also has anti-inflammatory properties, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using MNTX in lab experiments is its specificity for the mu-opioid receptor. This allows researchers to study the effects of blocking this receptor without affecting other opioid receptors. However, one limitation of using MNTX is its relatively low potency compared to other opioid antagonists, such as naloxone.

Future Directions

There are several future directions for research on MNTX. One area of interest is the development of more potent analogs of MNTX that could be used as therapeutic agents. Another area of interest is the study of MNTX in combination with other analgesic drugs, such as opioids, to determine if it can enhance their analgesic effects. Finally, research on the long-term effects of MNTX use, particularly in the treatment of chronic pain, is needed to determine its safety and efficacy.

Scientific Research Applications

MNTX has been extensively studied for its potential use as a therapeutic agent for the treatment of pain. It has been shown to have analgesic properties, particularly in the treatment of neuropathic pain. MNTX has also been studied for its potential use in cancer pain management, as it has been shown to reduce the need for opioid analgesics.

properties

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O3/c1-7-12-13-14-15(7)6-10(17)11-8-4-2-3-5-9(8)16(18)19/h2-5H,6H2,1H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSXCFBNTIZWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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